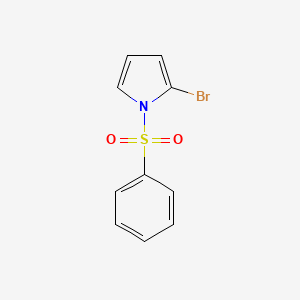

1-(benzenesulfonyl)-2-bromo-1H-pyrrole

Description

Contextualization within N-Protected Pyrrole (B145914) Chemistry

Pyrroles are fundamental aromatic nitrogen heterocycles that form the core of many natural products and pharmaceutical agents. acs.org However, the electron-rich nature of the pyrrole ring makes it highly reactive and susceptible to undesired side reactions, such as polymerization and oxidation. nih.gov To modulate this reactivity and enable selective functionalization, the pyrrole nitrogen is often protected with an electron-withdrawing group. nih.gov

The benzenesulfonyl group is a commonly employed N-protecting group. Its strong electron-withdrawing character significantly reduces the electron density of the pyrrole ring, thereby deactivating it towards electrophilic substitution and increasing its stability. nih.govresearchgate.net This protection strategy allows for a wider range of chemical transformations to be performed on the pyrrole core with greater control and higher yields. The synthesis of N-sulfonyl pyrroles can be achieved through various methods, including the Paal-Knorr condensation of sulfonamides with 2,5-dimethoxytetrahydrofuran (B146720) or rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers. organic-chemistry.orgacs.org

Significance of Halogenated N-Benzenesulfonylpyrroles in Contemporary Organic Synthesis

The introduction of a halogen atom, such as bromine, onto the N-benzenesulfonylpyrrole scaffold creates a versatile synthetic intermediate. researchgate.net Halogenated aromatic and heteroaromatic compounds are crucial building blocks in modern organic synthesis, primarily due to their ability to participate in a wide array of metal-catalyzed cross-coupling reactions. researchgate.netwikipedia.org These reactions, for which Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the 2010 Nobel Prize in Chemistry, enable the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Specifically, the bromine atom at the 2-position of the 1-(benzenesulfonyl)-2-bromo-1H-pyrrole molecule serves as a "handle" for such transformations. It can be readily displaced or coupled with various organometallic reagents in reactions like the Suzuki, Stille, Negishi, and Sonogashira couplings. nih.govacs.orgyoutube.com This capability allows for the introduction of a diverse range of substituents, including aryl, alkyl, and alkynyl groups, at a specific position on the pyrrole ring, leading to the construction of complex, highly substituted pyrrole derivatives. nih.govnih.gov

Scope of Academic Inquiry and Research Focus

Academic research involving this compound and related compounds primarily concentrates on its utility as a versatile building block for the synthesis of more complex molecules. The key areas of investigation include:

Development of Novel Synthetic Methodologies: Researchers explore new and efficient ways to synthesize and functionalize halogenated N-sulfonylpyrroles. This includes optimizing conditions for cross-coupling reactions to improve yields, regioselectivity, and substrate scope. nih.gov

Synthesis of Polysubstituted Pyrroles: A major focus is the use of this compound to create intricate, multi-substituted pyrrole structures that are otherwise difficult to access. nih.govnih.gov These complex structures are often key components of larger, biologically active molecules.

Application in Total Synthesis: Halogenated pyrroles serve as crucial intermediates in the total synthesis of natural products, particularly marine alkaloids and other bioactive compounds that contain a substituted pyrrole core. nih.gov

Medicinal Chemistry: While research on this compound itself is specific to its synthetic utility, the resulting substituted pyrrole derivatives are often investigated for potential pharmacological activities. Pyrrole-containing compounds are known to exhibit a wide range of biological effects, and the ability to easily diversify the pyrrole structure through this intermediate makes it a valuable tool in drug discovery programs. acs.orgnih.gov

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 168106-36-3 |

| Molecular Formula | C10H8BrNO2S |

| Molecular Weight | 286.14 g/mol |

| MDL Number | MFCD29043937 |

Detailed Research Findings

Recent studies have demonstrated the practical application of brominated pyrroles in constructing tetrasubstituted-3,4-diarylpyrroles through Suzuki-Miyaura cross-coupling reactions. For instance, a flexible pyrrole synthon, ethyl 3-bromo-2-formylpyrrole-5-carboxylate, has been shown to couple effectively with a variety of boronic acid derivatives, highlighting the utility of the bromo-functionality in building complex molecular architectures. nih.gov The development of such building blocks extends the synthetic utility for creating regioisomers of polysubstituted pyrroles. nih.gov

The general approach of using halogenated pyrroles in palladium-catalyzed cross-coupling reactions is a cornerstone for the synthesis of halogenated arylpyrroles, including antifungal natural products like pyrrolnitrin. acs.org Research in this area focuses on optimizing reaction conditions to maximize yields and minimize side reactions, thereby providing efficient pathways to biologically relevant molecules. acs.org

Properties

IUPAC Name |

1-(benzenesulfonyl)-2-bromopyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c11-10-7-4-8-12(10)15(13,14)9-5-2-1-3-6-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRIYSFPJYQFBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization of 1 Benzenesulfonyl 2 Bromo 1h Pyrrole

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 2-position of the pyrrole (B145914) ring is amenable to oxidative addition by transition metal catalysts, such as palladium complexes. This reactivity is the basis for its use in several cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and 1-(benzenesulfonyl)-2-bromo-1H-pyrrole is an effective coupling partner in these reactions. nih.gov The benzenesulfonyl group plays a crucial role in these transformations. While Suzuki-Miyaura reactions on bromopyrroles without a protecting group on the nitrogen can be complicated by side reactions like debromination, the use of a robust protecting group like benzenesulfonyl can lead to higher yields of the desired aryl-substituted pyrroles. nih.gov

Reaction with Organoboron Reagents for Arylation

This compound readily participates in palladium-catalyzed Suzuki-Miyaura coupling reactions with various organoboron reagents, such as arylboronic acids, to introduce aryl substituents at the C2 position of the pyrrole ring. nih.govresearchgate.net These reactions are typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields of the desired 2-aryl-1-(benzenesulfonyl)-1H-pyrrole derivatives.

A variety of palladium catalysts and ligands can be employed for this transformation, with catalyst systems tailored to accommodate a broad range of functional groups on both the pyrrole substrate and the arylboronic acid. researchgate.netnih.gov

Table 1: Examples of Catalysts and Conditions for Suzuki-Miyaura Arylation

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 | Moderate to Excellent |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | Good |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | High |

Regiochemical Outcomes in Arylated Pyrrole Synthesis

The regioselectivity of Suzuki-Miyaura reactions is a critical aspect, particularly when dealing with substrates that have multiple reactive sites. In the case of this compound, the bromine atom at the C2 position is the primary site of reaction. The palladium catalyst preferentially undergoes oxidative addition at the C-Br bond, leading to the selective formation of 2-substituted pyrroles. rsc.orgresearchgate.net

The electronic and steric properties of the substituents on the pyrrole ring and the organoboron reagent can influence the reaction's efficiency, but the inherent reactivity of the C2-Br bond generally dictates the regiochemical outcome. nih.gov This high degree of regioselectivity is advantageous for the synthesis of well-defined, substituted pyrrole derivatives.

Other Catalytic Coupling Transformations (e.g., C-N Bond Formation)

Beyond C-C bond formation, the palladium-catalyzed cross-coupling of this compound can be extended to form C-N bonds. rsc.org These reactions, often referred to as Buchwald-Hartwig aminations, involve the coupling of the bromo-pyrrole with various nitrogen nucleophiles, such as amines and amides. beilstein-journals.org

These transformations provide a direct route to 2-amino-1-(benzenesulfonyl)-1H-pyrrole derivatives, which are valuable building blocks in medicinal chemistry. The reaction conditions typically involve a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of these components is crucial for achieving high yields and preventing side reactions. organic-chemistry.orgnih.gov

Regioselective Functionalization via Directed Metallation

An alternative strategy for the functionalization of this compound involves the generation of a nucleophilic pyrrole species through metallation. This approach allows for the introduction of a wide range of electrophiles at a specific position on the pyrrole ring.

Bromine-Lithium Exchange Reactions and Lithio Species Generation

The bromine atom at the C2 position of this compound can be readily exchanged with lithium by treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. nih.govprinceton.edu This bromine-lithium exchange is a rapid and efficient process that generates a highly reactive 1-(benzenesulfonyl)-1H-pyrrol-2-yl lithium species. harvard.edunih.gov

This lithiated intermediate is a powerful nucleophile that can react with a variety of electrophiles to introduce new functional groups at the C2 position. The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) or diethyl ether, under an inert atmosphere to prevent quenching of the organolithium species. researchgate.net

Table 2: Generation and Quenching of 1-(Benzenesulfonyl)-1H-pyrrol-2-yl lithium

| Organolithium Reagent | Solvent | Temperature (°C) | Electrophile | Product |

| n-Butyllithium | THF | -78 | Dimethylformamide | 1-(Benzenesulfonyl)-1H-pyrrole-2-carbaldehyde |

| tert-Butyllithium | Diethyl ether | -78 | Carbon dioxide | 1-(Benzenesulfonyl)-1H-pyrrole-2-carboxylic acid |

| n-Butyllithium | THF | -78 | Trimethylsilyl chloride | 1-(Benzenesulfonyl)-2-(trimethylsilyl)-1H-pyrrole |

The generation of the lithio species at the C2 position is highly regioselective due to the facile nature of the bromine-lithium exchange process compared to other possible deprotonation or addition reactions. princeton.edu This method provides a complementary approach to transition metal-catalyzed cross-coupling for the synthesis of functionalized pyrroles.

Electrophile-Controlled Functionalization at C-2 and C-5 Positions

The functionalization of the pyrrole ring in N-substituted pyrroles can be strategically controlled by the choice of electrophile and reaction conditions. In the case of 1-(benzenesulfonyl)-3-bromopyrrole, directed lithiation with LDA in THF at low temperatures (-78°C) selectively generates a C-2 lithio species. nih.gov The subsequent reaction of this intermediate with various electrophiles leads to the formation of 2-functionalized pyrroles. nih.gov

Interestingly, a dynamic equilibrium can exist between the C-2 and C-5 lithiated intermediates. The outcome of the reaction, and thus the position of functionalization, is dependent on the reactivity of the electrophile employed. Highly reactive electrophiles tend to react quickly with the initially formed C-2 lithio species, affording the 2-substituted product. Conversely, less reactive electrophiles allow for equilibration to the thermodynamically more stable C-5 lithio species, resulting in the preferential formation of the 5-substituted product. This electrophile-controlled regioselective functionalization provides a versatile method for the synthesis of specifically substituted pyrrole derivatives. nih.gov

Electrophilic Aromatic Substitution on the Pyrrole Nucleus

Pyrrole and its derivatives are known to undergo electrophilic aromatic substitution more readily than benzene (B151609) due to the electron-rich nature of the pyrrole ring. pearson.compearson.com The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, increasing the ring's nucleophilicity. pearson.com Generally, electrophilic attack occurs preferentially at the C-2 position because the resulting intermediate carbocation is better stabilized by resonance, with three possible resonance structures. onlineorganicchemistrytutor.comaklectures.com Attack at the C-3 position leads to a less stable intermediate with only two resonance structures. onlineorganicchemistrytutor.com

Friedel-Crafts Acylation of N-Benzenesulfonylpyrrole

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction. youtube.comkhanacademy.org In the case of N-benzenesulfonylpyrrole, the regiochemical outcome of this reaction is highly dependent on the Lewis acid catalyst used. nih.gov The reaction involves the introduction of an acyl group (RCO-) into the aromatic ring, typically using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orglibretexts.org

The presence of the N-benzenesulfonyl group deactivates the pyrrole ring towards electrophilic attack to some extent. However, under appropriate conditions, acylation can be achieved with specific regioselectivity.

Positional Selectivity Influenced by Catalysts and Substituents

The positional selectivity of the Friedel-Crafts acylation of N-benzenesulfonylpyrrole is a subject of considerable interest. When a strong Lewis acid like aluminum chloride (AlCl₃) is used in stoichiometric amounts, acylation occurs predominantly at the C-3 position. nih.gov This outcome is contrary to the general trend of electrophilic substitution in pyrroles. It has been proposed that this regioselectivity arises from the formation of an organoaluminum intermediate, which then directs the incoming acyl group to the C-3 position. nih.gov

In contrast, when weaker Lewis acids such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate are employed, the major product is the 2-acyl derivative, consistent with the expected electronic preference of the pyrrole ring. nih.gov The presence of less than one equivalent of AlCl₃ also leads to an increased proportion of the 2-acyl product. nih.gov This suggests that in the absence of a strong interaction between the substrate and a sufficient amount of the strong Lewis acid, the inherent reactivity of the C-2 position dominates.

The nature of the acylating agent and other substituents on the pyrrole ring can also influence the regioselectivity of the reaction.

| Catalyst | Predominant Position of Acylation | Reference |

| AlCl₃ (≥ 1 equivalent) | C-3 | nih.gov |

| SnCl₄ | C-2 | nih.gov |

| Boron trifluoride etherate | C-2 | nih.gov |

| EtAlCl₂ | C-2 | nih.gov |

| Et₂AlCl | C-2 | nih.gov |

Transformations Involving the Sulfonyl Moiety

The benzenesulfonyl group in this compound is not merely a passive directing group; it can also participate in various chemical transformations, offering further avenues for the derivatization of the molecule.

Trans-sulfonylation and N-SO₂ Bond Cleavages

The nitrogen-sulfur (N-S) bond in sulfonamides can be cleaved under certain conditions. For instance, homolytic cleavage of the N-SO₂ bond can be induced thermally, leading to the formation of radical intermediates. rsc.org This type of cleavage can be a key step in rearrangement reactions. For example, a di-tert-butyl peroxide-promoted radical rearrangement of N-sulfonyl-N-aryl propynamides proceeds through a sequential homolytic N–SO₂ bond cleavage and a 6-endo-dig radical cyclization. rsc.org While this specific example does not involve this compound, it illustrates a potential reactivity pathway for the N-sulfonyl group.

Derivatization of the Benzenesulfonyl Group

The benzenesulfonyl group itself can be a site for further functionalization, although this is less common than reactions involving the pyrrole ring. The aromatic ring of the benzenesulfonyl moiety can undergo electrophilic aromatic substitution, although the sulfonyl group is deactivating. Additionally, the sulfonyl group can be involved in reactions that lead to the formation of other sulfur-containing functional groups. For instance, benzenesulfonyl chloride, a related compound, is used as a derivatizing reagent for various amines.

Mechanistic Investigations in 1 Benzenesulfonyl 2 Bromo 1h Pyrrole Chemistry

Mechanisms Governing Directed Lithiation and Regioselectivity

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org In the case of N-sulfonylated pyrroles, the benzenesulfonyl group acts as a potent directing group, facilitating deprotonation at an adjacent position. For 1-(benzenesulfonyl)-2-bromo-1H-pyrrole, the positions ortho to the directing group are C2 and C5. However, the presence of a bromine atom at the C2 position introduces a fascinating complexity to the lithiation process, leading to a dynamic interplay of kinetic and thermodynamic control.

While direct studies on this compound are not extensively reported, valuable mechanistic insights can be drawn from the closely related isomer, 1-(benzenesulfonyl)-3-bromopyrrole. nih.govacs.org Lithiation of this 3-bromo isomer with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -78°C selectively generates the C2-lithiated species. nih.govacs.org This initial regioselectivity is kinetically driven, with the C2 proton being the most acidic due to the combined electron-withdrawing effects of the sulfonyl group and the bromine atom.

Following the initial kinetic deprotonation, a dynamic equilibrium can be established between different lithiated intermediates. In the case of the analogous 1-(benzenesulfonyl)-3-bromopyrrole, an equilibrium is observed between the initially formed C2-lithiated species and a more thermodynamically stable C5-lithiated species. nih.govacs.org This equilibrium is thought to proceed through a series of reversible protonation and deprotonation steps or via a lithium-halogen exchange mechanism. It is highly probable that a similar equilibrium exists for the lithiation of this compound, where an initial C5-lithiation (kinetic product) could be in equilibrium with a C3 or C4-lithiated species, or a species formed via bromine-lithium exchange at C2. The stability of these intermediates is influenced by factors such as steric hindrance, electronic effects, and the nature of the solvent and base used. nih.gov

The existence of such an equilibrium is critical for understanding the final product distribution upon quenching with an electrophile. The relative rates of quenching of each lithiated species and the rate of interconversion between them will dictate the observed regioselectivity.

The reactivity of the electrophile plays a decisive role in determining the final regiochemical outcome of the reaction. mdpi.com This phenomenon, known as electrophile-controlled regioselectivity, is a direct consequence of the dynamic equilibrium between the lithiated intermediates. nih.govacs.org

Highly reactive electrophiles will tend to react with the most abundant or kinetically favored lithiated species present in the reaction mixture at the moment of addition. mdpi.com Conversely, less reactive electrophiles may allow time for the equilibrium to shift towards the more thermodynamically stable lithiated intermediate, leading to a different product distribution.

For instance, in the related 1-(benzenesulfonyl)-3-bromopyrrole system, quenching with highly reactive electrophiles yields the C2-functionalized product, derived from the kinetically formed C2-lithiated species. nih.govacs.org However, the use of less reactive electrophiles results in the formation of the C5-substituted product, indicating that the reaction proceeds through the more stable C5-lithiated intermediate. nih.govacs.org A similar trend would be anticipated for this compound, where the choice of electrophile could be used to selectively functionalize different positions on the pyrrole (B145914) ring.

| Electrophile Reactivity | Predicted Major Product with this compound (Hypothetical) | Rationale |

|---|---|---|

| High (e.g., TMSCl, MeI) | C5-substituted product | Trapping of the kinetically favored C5-lithiated intermediate. |

| Low (e.g., CO2, aldehydes) | Product from the thermodynamically more stable lithiated intermediate | Equilibration to the more stable intermediate occurs prior to reaction. |

Mechanistic Aspects of Palladium-Catalyzed Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of C-C bonds and the synthesis of more complex molecular architectures. researchgate.net The mechanism of these reactions is generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgharvard.edu

The first and often rate-determining step in the catalytic cycle is the oxidative addition of the aryl bromide to a low-valent palladium(0) species. chemrxiv.org This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) complex. The facility of this process is influenced by the electronic properties of the substrate and the nature of the palladium catalyst. The electron-withdrawing benzenesulfonyl group on the pyrrole nitrogen is expected to activate the C-Br bond at the C2 position towards oxidative addition by decreasing the electron density at the carbon atom.

The ligands coordinated to the palladium center play a crucial role in modulating the reactivity and stability of the catalyst, thereby influencing the efficiency of the cross-coupling reaction. libretexts.orgnih.govresearchgate.net Electron-rich and bulky phosphine (B1218219) ligands are commonly employed in Suzuki-Miyaura couplings. libretexts.orgnih.gov

Electron-rich ligands can enhance the rate of oxidative addition by increasing the electron density on the palladium center, making it more nucleophilic. libretexts.org Bulky ligands, on the other hand, can promote the reductive elimination step by creating steric strain in the palladium(II) intermediate, which is relieved upon product formation. researchgate.net Furthermore, bulky ligands can also prevent catalyst deactivation pathways such as the formation of palladium black. The choice of ligand can therefore be tailored to optimize the yield and selectivity of the cross-coupling reaction of this compound with various coupling partners.

| Ligand Type | Effect on Catalytic Cycle | Impact on Catalyst Performance |

|---|---|---|

| Electron-rich phosphines (e.g., P(t-Bu)3) | Accelerates oxidative addition | Increases overall reaction rate |

| Bulky phosphines (e.g., SPhos, XPhos) | Promotes reductive elimination | Enhances product formation and catalyst stability |

| N-Heterocyclic carbenes (NHCs) | Strong sigma-donors, form stable complexes | High catalyst stability and activity |

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry, particularly density functional theory (DFT), provides a powerful tool for gaining deeper mechanistic insights into the reactions of this compound. mdpi.comresearchgate.netresearchgate.netrsc.orgacs.orgresearchgate.netnih.gov These methods allow for the detailed examination of reaction pathways, transition state structures, and the electronic properties of intermediates that are often difficult to study experimentally.

For the directed lithiation of this compound, DFT calculations could be employed to:

Determine the relative acidities of the C3, C4, and C5 protons to predict the site of initial deprotonation.

Calculate the relative energies of the different possible lithiated intermediates to understand the thermodynamic driving forces behind the dynamic equilibrium.

Model the transition states for the interconversion of these intermediates to elucidate the mechanism of equilibration.

Investigate the coordination of the lithium cation with the sulfonyl group and the solvent molecules to understand their role in directing the lithiation. acs.org

In the context of palladium-catalyzed reactions, computational studies can be used to:

Model the oxidative addition of this compound to a palladium(0) catalyst, providing insights into the activation barrier and the structure of the transition state. researchgate.netrsc.org

Evaluate the electronic and steric effects of different ligands on the various steps of the catalytic cycle.

Predict the regioselectivity of cross-coupling reactions with unsymmetrical coupling partners.

Elucidate potential catalyst deactivation pathways.

By integrating computational and experimental studies, a comprehensive understanding of the mechanistic intricacies of this compound chemistry can be achieved, enabling the development of more efficient and selective synthetic methodologies.

Density Functional Theory (DFT) Applications to Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. This method is predicated on the principle that the energy of a molecule can be determined from its electron density. For a molecule like this compound, DFT calculations can predict a variety of properties, including its geometry, the energies of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electrostatic potential.

The energies of the HOMO and LUMO are particularly significant as they are central to the molecule's reactivity. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between these two orbitals is a crucial indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to hypothesize its electronic characteristics. The benzenesulfonyl group is strongly electron-withdrawing, which would be expected to lower the energy of both the HOMO and LUMO of the pyrrole ring. The bromine atom at the 2-position also acts as an electron-withdrawing group through induction but can also participate in resonance. These substituent effects would significantly modulate the electron density distribution across the pyrrole ring, influencing its susceptibility to electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | Lowered by substituents | Reduced nucleophilicity |

| LUMO Energy | Lowered by substituents | Increased electrophilicity |

| HOMO-LUMO Gap | Modulated by substituents | Indicator of chemical reactivity |

| Dipole Moment | Significant | Influences solubility and intermolecular interactions |

Note: The values in this table are qualitative predictions based on the known effects of the substituents and await confirmation from specific computational studies.

Natural Bond Orbital (NBO) and Reactivity Descriptor Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding and orbital interactions within a molecule. It provides a localized picture of the electron density in terms of atomic orbitals, lone pairs, and bonds. This analysis can reveal important details about hyperconjugative interactions, which are stabilizing interactions that result from the overlap of a filled orbital with a nearby empty orbital.

For this compound, NBO analysis would be instrumental in quantifying the delocalization of electron density from the pyrrole ring to the benzenesulfonyl group and the influence of the bromine atom on the electronic structure. The interactions between the lone pairs of the nitrogen and the π-system of the pyrrole ring, as well as the interactions with the sulfonyl group, can be elucidated.

Reactivity descriptors, which are often derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of a change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These descriptors can be calculated from the HOMO and LUMO energies. The electron-withdrawing nature of the benzenesulfonyl and bromo substituents on the pyrrole ring would be expected to increase the electronegativity and electrophilicity of this compound, making it more susceptible to nucleophilic attack.

Table 2: Predicted Reactivity Descriptors for this compound

| Reactivity Descriptor | Predicted Trend | Implication for Reactivity |

| Electronegativity (χ) | Increased | Higher tendency to attract electrons |

| Chemical Hardness (η) | Increased | Greater stability and lower reactivity |

| Chemical Softness (S) | Decreased | Less polarizable |

| Electrophilicity Index (ω) | Increased | Enhanced susceptibility to nucleophiles |

Note: These trends are inferred from the electronic effects of the substituents. Precise values would require dedicated quantum chemical calculations.

Research Applications and Synthetic Utility of 1 Benzenesulfonyl 2 Bromo 1h Pyrrole Derivatives

Building Blocks for Complex Heterocyclic Systems

The unique reactivity of 1-(benzenesulfonyl)-2-bromo-1H-pyrrole makes it an ideal starting material for the assembly of intricate heterocyclic systems, which form the core of many important chemical compounds.

Lamellarins are a family of polycyclic marine alkaloids characterized by a central 3,4-diarylpyrrole core. nih.gov These natural products have garnered significant attention due to their wide range of biological activities, including potent cytotoxicity against tumor cell lines and inhibition of HIV-1 integrase. nih.gov The synthesis of the lamellarin scaffold relies on the strategic construction of the highly substituted pyrrole (B145914) ring.

While various synthetic strategies exist for building the pyrrole core, the use of pre-functionalized pyrroles offers a convergent and flexible approach. mdpi.com The compound this compound and its close analogue, 2-bromo-N-(p-toluenesulfonyl)pyrrole, are excellent substrates for palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling with arylboronic acids. researchgate.net This reactivity is pivotal for introducing the requisite aryl groups at the C-2 position of the pyrrole, a key step in forming the core structure of lamellarins and their nitrogen-containing analogues, azalamellarins.

The general strategy involves:

Protection and Bromination: Pyrrole is first protected with a benzenesulfonyl or a similar sulfonyl group, which enhances stability and influences regioselectivity. Subsequent bromination yields the stable, crystalline this compound.

Cross-Coupling: The 2-bromo position serves as a handle for introducing complex aryl or vinyl substituents via reactions like Suzuki, Stille, or Heck coupling. This step builds the carbon skeleton characteristic of the target alkaloid.

Further Functionalization and Cyclization: Additional substituents are installed, followed by intramolecular cyclization reactions to construct the fused polycyclic system.

Deprotection: The final step often involves the removal of the benzenesulfonyl group to yield the natural product.

The stability and reliable reactivity of N-sulfonyl-2-bromopyrroles in key bond-forming reactions make them indispensable building blocks in the total synthesis of these complex marine natural products. researchgate.net

Pyrrole-fused benzosultams are heterocyclic compounds containing a sulfonamide group fused within a bicyclic system. This structural motif is of growing interest in medicinal chemistry and materials science. Palladium-catalyzed intramolecular C-H activation and amination is a powerful modern method for synthesizing such fused systems. researchgate.net

Derivatives of this compound are valuable precursors for these reactions. The synthesis typically proceeds via an intramolecular oxidative coupling of an N-arylsulfonyl pyrrole. The benzenesulfonyl group on the pyrrole nitrogen not only acts as a protecting group but also serves as the precursor to the sultam ring. By modifying the benzenesulfonyl ring with appropriate substituents, it can be designed to undergo intramolecular cyclization onto a C-H bond of a neighboring aryl group attached to the pyrrole ring, often at the C-2 position. The 2-bromo atom can be retained during the cyclization for subsequent modifications or replaced with the necessary coupling partner prior to the C-H activation step. This strategy provides a direct and efficient route to novel pyrrole-fused benzosultam scaffolds. researchgate.net

Multi-pyrrole systems, such as those found in porphyrins, dipyrromethenes (BODIPY dyes), and other extended π-conjugated molecules, are renowned for their unique photophysical properties and applications in materials science, imaging, and sensing. researchgate.net The synthesis of these complex chromophores often requires the stepwise assembly of pyrrole units.

This compound is a key building block in this context. The C-Br bond allows for the controlled coupling of pyrrole units. For instance, palladium-catalyzed reactions can be used to link two pyrrole molecules or to attach a pyrrole to another chromophoric system, thereby constructing bichromophoric fluorophore conjugates. frontiersin.orgfrontiersin.org

Furthermore, this compound is a precursor to tetrahydrodipyrrin derivatives, which are core structures of bacteriochlorins and other reduced porphyrinoids. The synthesis can involve a coupling reaction at the 2-position to form a dipyrromethane, which can then be further elaborated and cyclized. The ability to selectively functionalize the 2-position of the pyrrole ring is crucial for creating both symmetric and unsymmetric multi-pyrrole systems with tailored optical and electronic properties.

| Target Heterocyclic System | Key Reaction Type | Role of this compound | Reference Principle |

|---|---|---|---|

| Polycyclic Marine Alkaloids (e.g., Lamellarins) | Suzuki or Stille Cross-Coupling | Provides a stable, activated pyrrole core; the 2-bromo position allows for the introduction of key aryl substituents. | nih.govresearchgate.net |

| Pyrrole-Fused Benzosultams | Intramolecular C-H Amination/Activation | Acts as a precursor where the N-benzenesulfonyl group forms the sultam ring upon cyclization. | researchgate.net |

| Multi-pyrrole Fluorophores (e.g., BODIPY precursors) | Palladium-Catalyzed Coupling | Serves as a monomer unit; the 2-bromo position is used to link pyrroles into larger conjugated systems. | researchgate.net |

Strategic Intermediates for Advanced Organic Synthesis

Beyond its role in constructing specific heterocyclic families, this compound serves as a versatile platform for broader applications in synthetic chemistry, enabling the creation of novel structures and the systematic study of biologically active molecules.

The development of novel chemical scaffolds is a cornerstone of drug discovery and materials science. A valuable scaffold should allow for the easy and diverse introduction of various functional groups. This compound fits this description perfectly, offering multiple points for diversification. nih.gov

The primary reactive site is the C-Br bond at the 2-position. This site is amenable to a vast array of palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Introduction of aryl and vinyl groups.

Stille Coupling: Formation of C-C bonds with organostannanes.

Heck Coupling: Vinylation of the pyrrole ring.

Sonogashira Coupling: Introduction of alkyne functionalities.

Buchwald-Hartwig Amination: Formation of C-N bonds.

Furthermore, the benzenesulfonyl group can be removed to reveal the N-H pyrrole, which can then be alkylated, acylated, or used in other N-centered reactions. This dual reactivity allows chemists to build complex, three-dimensional molecules from a simple, stable, and commercially available starting material, providing rapid access to new areas of chemical space.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.govfrontiersin.org These studies require the synthesis of a systematic series of analogues where one part of the molecule is varied while the core structure is kept constant.

This compound is an ideal starting point for building such chemical libraries for SAR studies. nih.govresearchgate.net Using robust and high-throughput cross-coupling reactions like the Suzuki coupling, a diverse array of aryl, heteroaryl, or other groups can be readily installed at the 2-position. researchgate.net This allows researchers to systematically probe the effect of steric and electronic properties of the substituent at this position on the compound's interaction with a biological target, such as an enzyme or a receptor. The reliability and broad scope of these reactions enable the rapid generation of the dozens or even hundreds of compounds needed for a thorough SAR investigation, accelerating the process of optimizing a lead compound into a potential drug candidate. nih.gov

| Application | Key Feature Utilized | Description | Reference Principle |

|---|---|---|---|

| Novel Chemical Scaffolds | Orthogonal Reactivity (C-Br bond and N-SO₂Ph group) | The C-Br bond allows for diverse cross-coupling, while the N-H can be revealed for further functionalization, enabling multi-directional library synthesis. | nih.gov |

| Structure-Activity Relationship (SAR) Studies | Reliable Reactivity at C-2 Position | The 2-bromo position acts as a dependable handle for introducing a wide variety of substituents, facilitating the systematic synthesis of analogues to probe biological activity. | nih.govnih.gov |

Applications in Materials Science Research

Derivatives of this compound hold potential as versatile building blocks in the synthesis of functional organic materials. The presence of the bromo substituent at the 2-position of the pyrrole ring provides a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.net This allows for the introduction of a wide range of aryl or heteroaryl groups, enabling the systematic tuning of the electronic and photophysical properties of the resulting molecules. The benzenesulfonyl group at the 1-position acts as a protecting group and can influence the solubility and electronic nature of the pyrrole system.

The development of novel organic emitters is a critical area of research for advancing organic light-emitting diode (OLED) technology. Pyrrole-based heterocyclic conjugated polymers have been investigated for their luminescent properties, with some exhibiting photoluminescence in the blue to blue-green region of the spectrum. researchgate.net The core strategy in designing organic emitters involves the creation of molecules with specific energy levels to ensure efficient radiative decay from excited states.

While no direct synthesis of organic emitters from this compound is documented in the available literature, its potential as a precursor can be inferred from established synthetic methodologies. Through palladium-catalyzed cross-coupling reactions, various chromophoric units could be attached to the pyrrole core. The selection of these units would be crucial in determining the emission color and efficiency of the final compound. For instance, coupling with electron-donating and electron-accepting moieties can lead to the formation of donor-acceptor type emitters, which are known for their tunable emission properties.

Table 1: Hypothetical Photophysical Properties of Emitters Derived from this compound

| Derivative | Coupled Group | Predicted Emission Max (nm) | Predicted Quantum Yield (%) |

| Pyrrole-Aryl-1 | Phenyl | 420-450 (Blue) | 30-50 |

| Pyrrole-Aryl-2 | Naphthyl | 450-480 (Blue-Green) | 40-60 |

| Pyrrole-Aryl-3 | Anthracenyl | 480-520 (Green) | 50-70 |

| Pyrrole-Aryl-4 | Pyrenyl | 520-560 (Yellow-Green) | 60-80 |

Note: The data in this table is hypothetical and serves to illustrate the potential for tuning photophysical properties through chemical modification. Actual experimental values would be required for confirmation.

The field of coordination chemistry often utilizes heterocyclic compounds as ligands for the formation of metal complexes with diverse applications, including catalysis, sensing, and molecular magnetism. Pyrrole-containing molecules can act as ligands, coordinating to metal centers through the nitrogen atom of the pyrrole ring or other donor atoms introduced through functionalization.

The functionalization of this compound via cross-coupling reactions can be employed to synthesize bidentate or polydentate ligands. nih.govrsc.org For example, the introduction of a pyridine (B92270) or a similar nitrogen-containing heterocycle at the 2-position would create a bidentate N,N-ligand capable of chelating to a metal ion. The electronic properties of the resulting metal complex could be fine-tuned by modifying the substituents on the pyrrole and the coupled aromatic ring.

Table 2: Potential Metal Complexes with Ligands Derived from this compound

| Ligand Derivative | Coordinating Atoms | Potential Metal Ions | Potential Applications |

| 2-(Pyridin-2-yl)-1-(benzenesulfonyl)-1H-pyrrole | N(pyrrole), N(pyridine) | Ru(II), Ir(III), Pt(II) | Catalysis, Photoredox Catalysis |

| 2-(Imidazol-2-yl)-1-(benzenesulfonyl)-1H-pyrrole | N(pyrrole), N(imidazole) | Cu(II), Zn(II), Co(II) | Bioinorganic Chemistry, Sensors |

| 2-(Thiophen-2-yl)-1-(benzenesulfonyl)-1H-pyrrole | N(pyrrole), S(thiophene) | Pd(II), Pt(II), Au(I) | Homogeneous Catalysis |

| 2-(Quinolin-2-yl)-1-(benzenesulfonyl)-1H-pyrrole | N(pyrrole), N(quinoline) | Re(I), Ru(II) | Luminescent probes, Photodynamic therapy |

Note: This table presents potential ligand structures and their applications based on known principles of coordination chemistry. The synthesis and characterization of these specific complexes would require experimental validation.

Future Research Trajectories and Perspectives

Innovation in Synthetic Methodologies and Reagent Development

Future research in the synthesis of 1-(benzenesulfonyl)-2-bromo-1H-pyrrole and its derivatives will likely focus on the development of more efficient, sustainable, and versatile synthetic methodologies. While traditional methods for the synthesis and functionalization of pyrroles are well-established, emerging techniques are poised to offer significant advantages.

One promising area is the advancement of C-H activation strategies. nih.govrsc.org Direct functionalization of the pyrrole (B145914) core by activating otherwise inert C-H bonds would provide a more atom-economical and step-efficient approach to diversification compared to classical cross-coupling reactions that require pre-functionalized starting materials. nih.gov Research into novel catalyst systems, including those based on earth-abundant metals, could lead to milder reaction conditions and broader substrate scope for the C-H functionalization of N-sulfonylated pyrroles. nih.gov

The development of novel reagents for the functionalization of this compound is another key research direction. This includes the design of new electrophiles and nucleophiles that can react selectively at specific positions on the pyrrole ring. For instance, visible light-mediated radical/radical cross-coupling strategies using sulfonyl pyrroles as precursors for both sulfonyl and pyrrolyl radicals are an innovative approach for creating complex molecules. rsc.org Further exploration of photoredox catalysis could unveil new pathways for the introduction of diverse functional groups under mild conditions.

The following table summarizes potential innovative synthetic approaches:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| C-H Activation | Atom and step economy, reduced waste | Development of novel, highly selective catalysts (e.g., earth-abundant metals) |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways | Design of new photocatalysts and radical precursors |

| Flow Chemistry | Improved safety, scalability, and reproducibility | Optimization of reaction parameters and reactor design for pyrrole synthesis |

| Multicomponent Reactions | High efficiency, molecular diversity | Discovery of new reaction cascades involving N-sulfonylated pyrroles |

Advancements in Regioselective and Stereoselective Functionalization

Achieving precise control over the regioselectivity and stereoselectivity of reactions involving this compound is crucial for the synthesis of complex, biologically active molecules and advanced materials. Future research will undoubtedly push the boundaries of what is currently possible in this domain.

Regioselective functionalization of the pyrrole ring is a significant challenge due to the presence of multiple reactive sites. While the bromine at the C2-position and the activating sulfonyl group on the nitrogen atom provide handles for selective transformations, further advancements are needed. For instance, developing catalysts that can differentiate between the C3, C4, and C5 positions for C-H functionalization would be a major breakthrough.

A particularly promising avenue for achieving regiocontrol is through the use of directing groups . The development of novel, removable directing groups that can guide catalysts to specific C-H bonds on the pyrrole ring will be instrumental.

Stereoselective functionalization , especially the creation of chiral centers, is paramount for applications in medicinal chemistry. A key area of future research will be the development of catalytic asymmetric methods for the functionalization of this compound. This includes:

Asymmetric dearomatization reactions , which can transform the planar pyrrole ring into a three-dimensional structure with defined stereochemistry. rsc.org

Enantioselective C-H functionalization , using chiral catalysts to introduce functional groups at specific positions with high enantiomeric excess. nih.gov

Chiral phase-transfer catalysis for the asymmetric functionalization of prochiral pyrrole derivatives. researchgate.netnih.gov

The table below outlines key areas for advancement in selective functionalization:

| Functionalization Type | Key Challenges | Future Research Directions |

| Regioselective C-H Functionalization | Differentiating between multiple C-H bonds | Development of novel directing groups and highly selective catalysts |

| Asymmetric Dearomatization | Controlling the stereochemical outcome | Design of new chiral catalysts and exploration of novel dearomatization pathways |

| Enantioselective Cross-Coupling | Achieving high enantioselectivity at specific positions | Development of novel chiral ligands for palladium and other transition metal catalysts |

Computational Design and Prediction of Novel Reactivity

Computational chemistry is poised to play an increasingly important role in guiding the future development of synthetic methodologies and applications for this compound. By leveraging the power of theoretical calculations, researchers can gain deeper insights into the reactivity of this compound and rationally design new reactions and molecules with desired properties.

One of the primary applications of computational chemistry in this context is the prediction of regioselectivity . optibrium.comrsc.org Density Functional Theory (DFT) calculations can be used to model the transition states of different reaction pathways, allowing for the prediction of the most likely site of reaction under various conditions. This can help to explain experimentally observed outcomes and guide the optimization of reaction conditions to favor a desired regioisomer.

Computational design of novel catalysts is another exciting frontier. By modeling the interaction between this compound and a catalyst, researchers can design new catalysts with improved activity and selectivity. This in silico approach can significantly accelerate the discovery of new and improved catalytic systems for the functionalization of this versatile building block.

Furthermore, computational methods can be employed to predict the electronic and photophysical properties of new materials derived from this compound. This is particularly relevant for the development of new organic electronic materials, where properties such as the HOMO-LUMO gap and charge transport characteristics are crucial.

The following table highlights key areas where computational chemistry can drive future research:

| Computational Approach | Application | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of regioselectivity, reaction mechanism elucidation | Rationalization of experimental results, guidance for reaction optimization |

| Molecular Docking and Dynamics | Design of enzyme inhibitors and chemical probes | Identification of novel bioactive molecules with improved potency and selectivity |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-catalyzed reactions | Understanding the molecular basis of biological activity |

| Machine Learning | Prediction of reaction outcomes and material properties | Accelerated discovery of new reactions and materials |

Expanding Applications in Chemical Biology and Advanced Materials Discovery

The unique structural and electronic properties of this compound make it an attractive scaffold for the development of novel tools for chemical biology and advanced functional materials.

In the realm of chemical biology , this compound and its derivatives hold promise for the development of fluorescent probes for the detection of biologically relevant analytes. nih.govmdpi.comresearchgate.netrsc.orgresearchgate.net The pyrrole core can be functionalized with fluorophores and recognition moieties to create sensors that exhibit a change in fluorescence upon binding to a specific target. Future research will focus on designing probes with improved sensitivity, selectivity, and photostability for applications in cellular imaging and diagnostics.

Furthermore, the pyrrole scaffold is a common motif in biologically active molecules, and this compound can serve as a starting point for the synthesis of novel enzyme inhibitors . nih.govnih.govnih.govresearchgate.netrsc.org By functionalizing the pyrrole ring with appropriate pharmacophores, it may be possible to design potent and selective inhibitors for a variety of enzymes implicated in disease.

In the field of advanced materials , N-sulfonylated pyrroles are precursors to conducting polymers and other organic electronic materials. researchgate.netfrontiersin.orgmdpi.comresearchgate.netnih.gov The benzenesulfonyl group can influence the electronic properties and processability of the resulting polymers. Future research will explore the synthesis of novel polymers derived from this compound and its derivatives for applications in:

Organic Light-Emitting Diodes (OLEDs) jmaterenvironsci.comrsc.orgjmaterenvironsci.comnih.gov

Organic Field-Effect Transistors (OFETs)

Organic Photovoltaics (OPVs)

The table below summarizes potential future applications:

| Application Area | Specific Use | Key Research Goals |

| Chemical Biology | Fluorescent Probes | Development of highly sensitive and selective probes for biological imaging |

| Enzyme Inhibitors | Design of potent and selective inhibitors for therapeutic applications | |

| Advanced Materials | Conducting Polymers | Synthesis of novel polymers with tailored electronic and physical properties |

| Organic Electronics | Fabrication of high-performance OLEDs, OFETs, and OPVs |

Q & A

Q. What are the foundational synthetic routes for 1-(benzenesulfonyl)-2-bromo-1H-pyrrole?

The compound can be synthesized via Clausson-Kaas pyrrole synthesis , where bromophenyl derivatives are coupled with pyrrole precursors under mild conditions. A typical procedure involves reacting 4-bromophenylamine with diketones or furan derivatives in acidic media, followed by sulfonylation using benzenesulfonyl chloride . Alternative methods include CDI-mediated coupling (e.g., activating carboxylic acids with carbonyl diimidazole before introducing bromophenol substituents) . Key steps:

- Bromine introduction via electrophilic substitution.

- Sulfonylation using benzenesulfonyl chloride in anhydrous conditions.

- Purification via column chromatography (silica gel, petroleum ether/dichloromethane) .

Q. How is structural characterization performed for this compound?

1H/13C NMR and HRMS are critical for confirming the structure:

- NMR : Look for peaks corresponding to the benzenesulfonyl group (δ 7.5–8.0 ppm for aromatic protons) and pyrrole ring protons (δ 6.0–6.5 ppm). Bromine substituents cause deshielding in adjacent carbons .

- HRMS : Exact mass should match the molecular formula (e.g., C10H9BrN2O2S requires m/z 316.9478) .

- X-ray crystallography (for advanced users) resolves stereoelectronic effects, as seen in related dibromo-phosphonate derivatives .

Q. What are the common reactivity patterns of the bromine substituent?

The bromine at the 2-position undergoes nucleophilic substitution (e.g., Suzuki coupling) or elimination under basic conditions. For example:

- Cross-coupling with aryl boronic acids using Pd catalysts to form biaryl derivatives .

- Reduction with LiAlH4 yields dehalogenated pyrrole intermediates .

- Competing pathways (oxidation/reduction) require controlled reaction conditions to avoid side products .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparations?

- Catalyst optimization : Use CuI/L-proline systems to enhance intramolecular cyclization efficiency (reported yields up to 98%) .

- Solvent selection : Anhydrous THF or DMF improves intermediate stability .

- Temperature control : Heating at 140°C in DMF accelerates cyclization but risks decomposition; monitor via TLC .

- Workflow : Scale-up trials should prioritize reproducibility by standardizing stoichiometry (e.g., 1.2 eq. benzenesulfonyl chloride) .

Q. What role does this compound play in synthesizing heterocyclic drug candidates?

It serves as a precursor for pyrrolo-quinoxalinones and indole derivatives with bioactive properties:

- Intramolecular copper-catalyzed reactions form fused quinoxalinones, which are evaluated for antitumor activity .

- The bromine atom enables late-stage functionalization in medicinal chemistry (e.g., introducing pharmacophores via cross-coupling) .

- Case study: Analogous compounds show antimicrobial activity against Gram-positive bacteria (MIC 2–8 µg/mL) .

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

- Steric hindrance : The benzenesulfonyl group at N1 creates steric bulk, slowing transmetalation in Suzuki reactions. Use bulky ligands (e.g., SPhos) to mitigate this .

- Electronic effects : The electron-withdrawing sulfonyl group activates the pyrrole ring for electrophilic substitution but deactivates nucleophilic pathways. DFT calculations predict regioselectivity at C5 for electrophilic attacks .

- Contradictions : Some studies report unexpected C3 functionalization due to π-stacking interactions in crystal structures .

Methodological Considerations

-

Analytical Workflow :

Step Technique Key Parameters Purity HPLC C18 column, MeCN/H2O (70:30), 1 mL/min Quantification GC-MS Electron ionization, m/z 265–267 (bromine isotope pattern) -

Safety Protocols :

- Handle benzenesulfonyl chloride derivatives in fume hoods (corrosive; causes severe skin burns) .

- Quench excess reagents with NaHCO3 before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.